[1,1'-Biphenyl]-3,5-dicarboxylic acid

Catalog No.
S640275
CAS No.
4445-59-4
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,5-dicarboxylic acid

CAS Number

4445-59-4

Product Name

[1,1'-Biphenyl]-3,5-dicarboxylic acid

IUPAC Name

5-phenylbenzene-1,3-dicarboxylic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

JJUJLQXTYRRNJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Synonyms

biphenyl-3,5-dicarboxylic acid, H2BPDA compound

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
  • Organic synthesis

    The presence of two carboxylic acid groups on the biphenyl core suggests potential applications as a building block in organic synthesis. The diacid functionality allows for various coupling reactions to create more complex molecules ().

  • Ligand design

    The carboxylic acid groups can be used to chelate metal ions, making [1,1'-Biphenyl]-3,5-dicarboxylic acid a candidate for ligand design in coordination chemistry ().

  • Polymers

    The diacid functionality can be used to create polyesters or polyamides through condensation reactions. Research might explore the properties of polymers derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid ().

  • Material science

    The rigid biphenyl core and the acidic groups could be interesting for material science applications. Research could investigate its potential use in the development of new materials with specific properties ().

[1,1'-Biphenyl]-3,5-dicarboxylic acid is an organic compound characterized by its biphenyl structure with two carboxylic acid functional groups located at the 3 and 5 positions of the biphenyl rings. Its molecular formula is C14H10O4C_{14}H_{10}O_{4}, and it is also known by its CAS number 4445-59-4. This compound exhibits a unique structural configuration that contributes to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis.

  • Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
  • Reduction: The compound can undergo reduction to convert the carboxylic acids into alcohols.
  • Substitution: The biphenyl rings are capable of undergoing electrophilic aromatic substitution reactions, which can introduce various substituents into the aromatic system.

These reactions are essential for modifying the compound for specific applications or synthesizing derivatives.

The biological activity of [1,1'-Biphenyl]-3,5-dicarboxylic acid has been explored in various studies. It has been noted for its potential interactions with biological targets, particularly due to the presence of carboxylic acid groups that can form hydrogen bonds and enhance solubility. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications.

The synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid can be achieved through several methods:

  • Direct Synthesis: One common method involves the reaction of biphenyl with phthalic anhydride in the presence of a catalyst under reflux conditions. This reaction typically occurs in solvents such as toluene or xylene.
  • Alternative Routes: Other synthetic routes may involve multi-step processes that include bromination followed by carboxylation or other functional group transformations.

Purification methods such as recrystallization or chromatography are often employed to isolate the final product in high purity.

[1,1'-Biphenyl]-3,5-dicarboxylic acid has several notable applications:

  • Polymer Synthesis: It is used as a monomer in the production of polyesters and other polymeric materials due to its ability to enhance thermal stability and mechanical properties.
  • Ligand in Coordination Chemistry: The compound serves as a ligand in metal-organic frameworks (MOFs), facilitating gas adsorption and separation processes.
  • Organic Electronics: Its structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Studies on the interactions of [1,1'-Biphenyl]-3,5-dicarboxylic acid with various metal ions have shown that it can form stable coordination complexes. These complexes are significant in enhancing the properties of materials used in catalysis and gas storage. The ability of this compound to participate in coordination chemistry underscores its versatility in advanced material applications.

Several compounds share structural similarities with [1,1'-Biphenyl]-3,5-dicarboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4,4'-Dicarboxydiphenyl etherContains two carboxylic acid groups but lacks biphenyl connectivityLacks extended biphenyl structure
Biphenyl-4,4'-dicarboxylic acidContains one biphenyl ring with two carboxylic acidsSimpler structure with less steric hindrance
4-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acidSubstituted biphenyl with pyridine ringEnhanced coordination properties due to pyridine
4',4''',4'''''-nitrilotris(([1,1'-biphenyl]-3,5-dicarboxylic acid))Contains a triphenylamine core with multiple dicarboxylic acidsHigh functionality for MOF applications

Uniqueness

The uniqueness of [1,1'-Biphenyl]-3,5-dicarboxylic acid lies in its dual carboxylic acid groups attached to an extended biphenyl structure. This configuration not only enhances its reactivity but also provides distinct advantages in forming stable complexes and improving material properties compared to similar compounds.

XLogP3

2.6

Wikipedia

[1,1'-Biphenyl]-3,5-dicarboxylic acid

Dates

Modify: 2024-04-14

Explore Compound Types